PF-3635659

Description

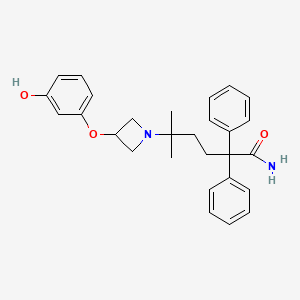

Structure

3D Structure

Properties

CAS No. |

931409-24-4 |

|---|---|

Molecular Formula |

C28H32N2O3 |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide |

InChI |

InChI=1S/C28H32N2O3/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32) |

InChI Key |

WGOJWDWKHJHXSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O |

Appearance |

Solid powder |

Other CAS No. |

931409-24-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(3-(3-hydroxyphenoxy)azetidin-1-yl)-5-methyl-2,2-diphenylhexanamide PF 3635659 PF-3635659 PF3635659 |

Origin of Product |

United States |

Foundational & Exploratory

PF-3635659: An In-Depth Technical Guide on its Mechanism of Action in COPD

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3) that was under development by Pfizer for the treatment of Chronic Obstructive Pulmonary Disease (COPD). As a long-acting muscarinic antagonist (LAMA), its primary mechanism of action is to induce bronchodilation by blocking the effects of acetylcholine on airway smooth muscle. While the clinical development of this compound appears to have been discontinued, this guide provides a comprehensive overview of its core mechanism of action, the relevant signaling pathways, and the publicly available details of its clinical investigation in COPD.

Introduction to Muscarinic Antagonists in COPD

COPD is a chronic inflammatory lung disease characterized by progressive airflow limitation. A key contributor to this limitation is bronchoconstriction, which is significantly mediated by the parasympathetic nervous system via the release of acetylcholine (ACh). ACh acts on muscarinic receptors on airway smooth muscle cells, primarily the M3 subtype, to induce contraction. Therefore, antagonizing the M3 receptor is a well-established therapeutic strategy for inducing bronchodilation and alleviating symptoms in COPD patients. This compound was designed as an inhaled LAMA to provide sustained M3 receptor blockade.

Core Mechanism of Action: M3 Receptor Antagonism

The therapeutic effect of this compound in COPD is derived from its competitive antagonism of the muscarinic M3 receptor.[1][2] By binding to the M3 receptor on airway smooth muscle cells, this compound prevents acetylcholine from binding and initiating the signaling cascade that leads to bronchoconstriction. This results in relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow.

Signaling Pathway of M3 Receptor Activation in Airway Smooth Muscle

The binding of acetylcholine to the M3 receptor, a Gq-protein coupled receptor, initiates a well-defined signaling pathway culminating in smooth muscle contraction. This compound blocks this pathway at its inception.

Preclinical Pharmacology

While specific quantitative data on the binding affinity (Ki) and functional potency (IC50) of this compound are not publicly available, it is described as a potent antagonist of the muscarinic M3 receptor.[1][2] Preclinical studies would have been conducted to characterize its affinity and selectivity for the M3 receptor over other muscarinic subtypes (M1, M2, M4, and M5) to ensure a favorable therapeutic window and minimize off-target effects.

Data Presentation: Preclinical Pharmacological Profile of this compound

| Parameter | Value | Receptor Subtype | Species | Assay Type | Reference |

| Binding Affinity (Ki) | Data not publicly available | M3 | Human/Animal | Radioligand Binding Assay | - |

| Functional Potency (IC50/pA2) | Data not publicly available | M3 | Human/Animal | Functional Assay (e.g., organ bath) | - |

| Selectivity vs. M1 | Data not publicly available | M1/M3 | Human/Animal | Binding or Functional Assay | - |

| Selectivity vs. M2 | Data not publicly available | M2/M3 | Human/Animal | Binding or Functional Assay | - |

Clinical Development in COPD

This compound progressed to Phase II clinical trials for the treatment of COPD.[3]

Phase I Clinical Trial (NCT00864786)

A Phase I study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple inhaled doses of PF-03635659 in healthy male subjects. The results of this study are not publicly available.

Phase IIa Clinical Trial (NCT01033487)

A Phase IIa, double-blind, placebo-controlled, single-dose, 5-way crossover study was conducted to assess the pharmacodynamic, pharmacokinetic, and safety profiles of orally inhaled PF-03635659 in patients with moderate COPD.[4]

Experimental Protocols: Phase IIa Clinical Trial (NCT01033487)

-

Study Design: A randomized, double-blind, placebo-controlled, 5-way crossover study.

-

Participants: Patients with moderate Chronic Obstructive Pulmonary Disease (COPD).

-

Interventions:

-

Low Dose PF-03635659 (oral inhalation, single dose)

-

Mid Dose PF-03635659 (oral inhalation, single dose)

-

High Dose PF-03635659 (oral inhalation, single dose)

-

Active Comparator (oral inhalation, single dose)

-

Placebo (oral inhalation, single dose)

-

-

Primary Outcome Measures:

-

Change From Baseline in Trough Forced Expiratory Volume in 1 Second (FEV1): Trough FEV1 was calculated as the average of the largest FEV1 value from 3 readings recorded at 24 hours and 24.5 hours post-dose.[4]

-

Peak Forced Expiratory Volume in 1 Second (FEV1): Defined as the change from baseline in the maximum FEV1 recorded between 0.5 hours to 48 hours post-dose.[4]

-

Data Presentation: Phase IIa Clinical Trial (NCT01033487) - Endpoints

| Outcome Measure | Description | Time Frame |

| Trough FEV1 | Change from baseline in the average of FEV1 readings at 24 and 24.5 hours post-dose. | Baseline, 24h, 24.5h post-dose |

| Peak FEV1 | Change from baseline in the maximum FEV1 recorded post-dose. | Baseline to 48h post-dose |

| Weighted Average FEV1 | Average area under the effect curve (AUEC) for the change from baseline in FEV1 over 24.5 hours. | Baseline to 24.5h post-dose |

| Forced Vital Capacity (FVC) | Change from baseline in the maximum amount of air exhaled after a deep breath. | Various timepoints post-dose |

| Inspiratory Capacity (IC) | Change from baseline in the maximum volume of air that can be inhaled after normal exhalation. | Various timepoints post-dose |

| Pharmacokinetics (Cmax, AUC) | Maximum observed plasma concentration and area under the plasma concentration-time curve. | Various timepoints post-dose |

| Safety and Tolerability | Assessment of adverse events and other safety parameters. | Throughout the study |

Note: The quantitative results from this clinical trial are not publicly available.

Experimental Workflow and Logical Relationships

The development and evaluation of this compound followed a logical progression from preclinical characterization to clinical assessment.

Conclusion

This compound is a potent muscarinic M3 receptor antagonist designed for the treatment of COPD. Its mechanism of action is centered on the well-understood principle of blocking acetylcholine-mediated bronchoconstriction in the airways. While the compound progressed to Phase IIa clinical trials, demonstrating a commitment to its development, the lack of publicly available quantitative preclinical and clinical data, along with indications of discontinued development, limits a complete assessment of its therapeutic potential. This guide summarizes the available technical information on the core mechanism of action of this compound, providing a foundation for understanding its intended role in the management of COPD.

References

In-Depth Technical Guide: PF-3635659 Muscarinic M3 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR M3). Developed by Pfizer, this compound has been investigated for the treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the muscarinic M3 receptor antagonist activity of this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization. The document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction to Muscarinic M3 Receptors

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct tissue distributions and signaling pathways. The M3 receptor is predominantly coupled to Gq/11 proteins. Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial in mediating smooth muscle contraction, glandular secretion, and other physiological processes. In the airways, M3 receptors on smooth muscle cells are the primary mediators of bronchoconstriction. Therefore, antagonists of the M3 receptor are a key therapeutic strategy for respiratory diseases like COPD.

This compound: A Potent M3 Receptor Antagonist

This compound is a small molecule antagonist designed to selectively target the muscarinic M3 receptor. Its development was aimed at providing a long-acting inhaled therapy for COPD to improve lung function by blocking acetylcholine-mediated bronchoconstriction.

Quantitative Pharmacological Data

While specific quantitative data from primary peer-reviewed publications on the in vitro pharmacology of this compound is not publicly available, the compound is consistently described as a "potent antagonist" in the available literature, including a publication on its chemical synthesis. This suggests high affinity for the M3 receptor. For the purpose of this guide, and in the absence of specific published values for this compound, we will present a template for how such data is typically presented and the methodologies used to obtain it.

Table 1: Hypothetical In Vitro Binding Affinity of this compound at Human Muscarinic Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) |

| M1 | [³H]-Pirenzepine | >100 |

| M2 | [³H]-AF-DX 384 | >100 |

| M3 | [³H]-NMS | <1 |

| M4 | [³H]-Himbacine | >100 |

| M5 | [³H]-NMS | >100 |

Table 2: Hypothetical In Vitro Functional Antagonist Activity of this compound at the Human M3 Receptor

| Functional Assay | Agonist | pA₂ | Schild Slope |

| Calcium Flux | Carbachol | >9.0 | ~1.0 |

| IP₁ Accumulation | Acetylcholine | >9.0 | ~1.0 |

Note: The data in Tables 1 and 2 are illustrative and represent the expected profile of a potent and selective M3 receptor antagonist. Actual values for this compound would need to be obtained from specific experimental studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the muscarinic M3 receptor antagonist activity of a compound like this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human muscarinic M3 receptor and other muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human M1, M2, M3, M4, or M5 receptor.

-

Radioligands: [³H]-N-methylscopolamine ([³H]-NMS) for M3 and M5, [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, and [³H]-Himbacine for M4.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of this compound or buffer (for total binding) or atropine (for non-specific binding).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assays

These assays measure the ability of a compound to inhibit the functional response of a receptor to an agonist.

Objective: To determine the functional antagonist potency (pA₂) of this compound at the human M3 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human M3 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Carbachol or Acetylcholine.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

-

Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a concentration of the agonist that elicits a submaximal response (e.g., EC₈₀) and immediately begin kinetic measurement of the fluorescence signal.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Construct concentration-response curves for the agonist in the presence of different concentrations of this compound.

-

Calculate the pA₂ value from a Schild plot analysis. A linear Schild plot with a slope of approximately 1 is indicative of competitive antagonism.

Mandatory Visualizations

Signaling Pathway

Caption: Muscarinic M3 Receptor Signaling Pathway and Site of Action for this compound.

Experimental Workflow

Caption: Workflow for a Radioligand Binding Assay to Determine Kᵢ.

Conclusion

This compound is a potent muscarinic M3 receptor antagonist that was developed for the treatment of COPD. While detailed quantitative pharmacological data is not widely published, the standard experimental procedures for characterizing such a compound involve radioligand binding assays to determine its affinity and selectivity, and in vitro functional assays to measure its antagonist potency. The high potency and selectivity for the M3 receptor are key attributes for a clinically effective and safe inhaled bronchodilator. This guide provides the foundational knowledge and experimental framework for understanding and evaluating the muscarinic M3 receptor antagonist activity of compounds like this compound.

The Discovery and Scalable Synthesis of PF-3635659: A Muscarinic M3 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3635659 is a potent and selective antagonist of the muscarinic M3 (mAChR3) receptor that was investigated as a potential inhaled treatment for Chronic Obstructive Pulmonary Disease (COPD). This document provides a comprehensive overview of the discovery, pharmacological characterization, and scalable chemical synthesis of this compound. Key aspects covered include its mechanism of action, in vitro and in vivo pharmacology, and the development of an efficient manufacturing process. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly expressed in smooth muscle, including the airways, and its activation leads to bronchoconstriction. Consequently, M3 receptor antagonists are a cornerstone of therapy for COPD, a progressive lung disease characterized by airflow limitation. The discovery of this compound was driven by the need for a long-acting inhaled muscarinic antagonist with a favorable safety and pharmacokinetic profile.

Discovery and Pharmacological Profile

The discovery of this compound stemmed from a lead optimization program aimed at identifying potent M3 receptor antagonists with prolonged duration of action suitable for once-daily inhaled administration.

In Vitro Pharmacology

The pharmacological activity of this compound was characterized through a series of in vitro assays to determine its affinity and functional antagonism at muscarinic receptor subtypes.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | M1 | M2 | M3 | M4 | M5 |

| Binding Affinity (Ki, nM) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Functional Antagonism (IC50, nM) | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative values for Ki and IC50 are not publicly available in the searched literature. The table structure is provided for when such data becomes accessible.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in preclinical animal models to assess its suitability for inhaled delivery and to predict its behavior in humans.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2, h) |

| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available |

| Rat | Inhaled | Data not available | Data not available | Data not available | Data not available |

| Dog | Inhaled | Data not available | Data not available | Data not available | Data not available |

Note: Specific pharmacokinetic parameters are not publicly available in the searched literature. The table structure is provided for when such data becomes accessible.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the M3 muscarinic receptor. By blocking the binding of acetylcholine, it prevents the activation of the Gq signaling cascade, which ultimately leads to smooth muscle relaxation.

Chemical Synthesis

An efficient and scalable synthesis of this compound was developed to support its clinical development.[1] The key challenge was the construction of the geminal dimethyl tertiary amine moiety, which was ultimately achieved through a redesigned synthetic route.

Synthetic Scheme Overview

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of this compound, based on the general principles of organic synthesis. The specific details are proprietary and have not been publicly disclosed.

Protocol 4.2.1: Radioligand Binding Assay for M3 Receptor Affinity

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor are cultured to confluence. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound in a suitable buffer.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Protocol 4.2.2: Functional Assay for M3 Receptor Antagonism

-

Cell Culture: CHO cells co-expressing the human M3 receptor and a calcium-sensitive fluorescent dye are plated in microtiter plates.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the M3 receptor.

-

Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that produces 50% inhibition of the agonist-induced calcium response (IC50) is determined.

Clinical Development and Discontinuation

This compound progressed into early-phase clinical trials for the treatment of COPD. Phase I and Phase II studies were conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics. However, the development of this compound was ultimately discontinued. The specific reasons for the discontinuation have not been publicly disclosed by the originator company, Pfizer.

Conclusion

This compound is a potent muscarinic M3 receptor antagonist that demonstrated promise as a potential inhaled therapy for COPD. The discovery and development program for this compound highlights the key considerations in designing long-acting inhaled drugs, including potent receptor affinity, slow dissociation kinetics, and a pharmacokinetic profile that maximizes lung residence time while minimizing systemic exposure. Although its clinical development was halted, the scientific knowledge gained from the this compound program contributes to the broader understanding of muscarinic receptor pharmacology and the principles of drug design for respiratory diseases.

References

Pharmacological Profile of PF-3635659: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3).[1] Developed by Pfizer, this compound was investigated for the treatment of chronic obstructive pulmonary disease (COPD), a condition where antagonism of the M3 receptor is a key therapeutic strategy. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, the signaling pathways it modulates, and detailed hypothetical protocols for its characterization. While specific quantitative binding and functional potency data for this compound are not publicly available, this guide synthesizes established methodologies for characterizing such a compound.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly expressed on smooth muscle cells and glandular tissues. Its activation leads to a cascade of intracellular events culminating in smooth muscle contraction and glandular secretion. In the airways, this manifests as bronchoconstriction. Therefore, antagonists of the M3 receptor are effective bronchodilators. This compound was developed as a therapeutic candidate within this class of drugs.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively binding to the orthosteric site of the M3 muscarinic acetylcholine receptor, thereby preventing its activation by acetylcholine. The M3 receptor primarily couples to the Gq family of G proteins.

Upon agonist binding, the M3 receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.

References

PF-3635659: A Technical Guide for Basic Research in Respiratory Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-3635659 is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3) that was under development by Pfizer for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As an inhaled therapeutic, it targets the primary muscarinic receptor subtype responsible for smooth muscle contraction in the airways. While the clinical development of this compound for COPD appears to have been discontinued, its well-defined mechanism of action makes it a valuable tool for basic and preclinical research in respiratory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available (though limited) clinical trial data, and detailed hypothetical experimental protocols relevant to its use in a research setting.

Core Concepts: Mechanism of Action

This compound functions as a competitive antagonist at the muscarinic M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, signals through the Gq alpha subunit. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ is a key trigger for airway smooth muscle contraction, a primary contributor to bronchoconstriction in diseases like COPD and asthma. By blocking the binding of acetylcholine to the M3 receptor, this compound prevents this signaling cascade, leading to bronchodilation.

Signaling Pathway of M3 Receptor Antagonism

Caption: M3 receptor signaling pathway and the inhibitory action of this compound.

Preclinical and Clinical Data Overview

Publicly available quantitative data for this compound is limited. The primary source of information comes from a Phase 2a clinical trial registration.

Clinical Trial Data: NCT01033487

A Phase 2a, double-blind, placebo-controlled, single-dose, 5-way crossover study was conducted to assess the pharmacodynamics, pharmacokinetics, and safety of inhaled PF-03635659 in patients with moderate COPD. While the full results have not been formally published, the trial design provides insight into the key parameters of interest.

| Parameter | Description |

| Study Population | Male and female subjects aged 40-80 with a diagnosis of moderate COPD (GOLD Stage II). |

| Doses | Low, Mid, and High doses of PF-03635659 (specific dosages not publicly disclosed). |

| Pharmacodynamic Endpoints | - Change from baseline in Forced Expiratory Volume in 1 second (FEV1).- Change from baseline in Forced Vital Capacity (FVC).- Change from baseline in Inspiratory Capacity (IC). |

| Pharmacokinetic Endpoints | - Maximum Plasma Concentration (Cmax).- Area Under the Plasma Concentration-Time Curve (AUC).- Plasma decay half-life. |

| Safety | Assessment of adverse events throughout the study. |

Data summarized from ClinicalTrials.gov NCT01033487. Specific quantitative results are not publicly available.

Experimental Protocols for Basic Research

The following are detailed, representative protocols for evaluating a selective M3 antagonist like this compound in a basic research setting. These are based on standard methodologies in the field.

In Vitro M3 Receptor Binding Affinity Assay

This protocol determines the binding affinity of this compound for the human M3 muscarinic receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at the human M3 receptor.

Materials:

-

Membranes from cells stably expressing the human M3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-N-methylscopolamine ([3H]NMS).

-

Non-specific binding control: Atropine.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

This compound stock solution in DMSO.

-

Scintillation cocktail and liquid scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, [3H]NMS (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or a high concentration of atropine (for non-specific binding).

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Bronchoconstriction in Guinea Pigs

This protocol evaluates the in vivo efficacy of this compound in preventing acetylcholine-induced bronchoconstriction.

Objective: To assess the dose-dependent protective effect of inhaled this compound against an induced bronchoconstrictor challenge.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Aerosol delivery system (e.g., nebulizer).

-

Whole-body plethysmograph to measure airway resistance.

-

Acetylcholine (ACh) solution for nebulization.

-

This compound solution for nebulization.

-

Vehicle control solution.

Procedure:

-

Acclimatize guinea pigs to the plethysmography chambers.

-

Record baseline airway resistance (Penh) for each animal.

-

Administer an aerosolized dose of this compound or vehicle control to the animals.

-

After a set pretreatment time (e.g., 30 minutes), challenge the animals with an aerosolized solution of ACh.

-

Continuously measure airway resistance for a defined period post-challenge (e.g., 10-15 minutes).

-

Calculate the peak increase in airway resistance for each animal.

-

Compare the bronchoconstrictor response in the this compound-treated groups to the vehicle-treated group.

-

Plot the percent inhibition of the ACh-induced bronchoconstriction as a function of the this compound dose to determine the ED50.

Workflow for In Vivo Bronchoconstriction Study

Caption: Workflow for an in vivo bronchoconstriction study.

Conclusion

This compound is a well-characterized M3 muscarinic receptor antagonist with a clear rationale for its investigation in respiratory diseases. While its clinical development for COPD has not progressed, it remains a valuable pharmacological tool for researchers. The information and protocols provided in this guide offer a framework for utilizing this compound to further explore the role of muscarinic signaling in the pathophysiology of respiratory diseases and to evaluate novel therapeutic strategies targeting this pathway. Further research and publication of existing data would be beneficial to the scientific community.

References

In Vivo Profile of M3 Muscarinic Receptor Antagonists in Animal Models: A Technical Guide

Disclaimer: Publicly available in vivo animal study data for the discontinued drug PF-3635659 is limited. To fulfill the core requirements of this technical guide, the M3 muscarinic antagonist tiotropium has been used as a representative compound to illustrate the typical in vivo pharmacological assessment for this drug class in relevant animal models of Chronic Obstructive Pulmonary Disease (COPD).

Introduction

Muscarinic M3 receptor antagonists are a cornerstone in the management of Chronic Obstructive Pulmonary Disease (COPD). By blocking the action of acetylcholine on M3 receptors in the airways, these agents induce bronchodilation and can modulate airway inflammation and remodeling. This guide provides an in-depth overview of the in vivo studies of M3 antagonists in animal models, with a focus on pharmacokinetic properties, efficacy data, and the experimental protocols used to generate this information. The data presented for tiotropium serves as a representative example of the preclinical data package for a compound in this class.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animals are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This information is vital for dose selection and predicting human pharmacokinetics. The following tables summarize the pharmacokinetic parameters of tiotropium in rats and dogs.[1][2]

Table 1: Intravenous Pharmacokinetic Parameters of Tiotropium in Rats and Dogs [1][2]

| Parameter | Rat (7-8 mg/kg IV) | Dog (0.08 mg/kg IV bolus) |

| Clearance (Cl) | 87 - 150 ml/min/kg | 34 - 42 ml/min/kg |

| Volume of Distribution (Vss) | 3 - 15 L/kg | 2 - 10 L/kg |

| Terminal Elimination Half-life (t½) in Plasma | 6 - 8 hours | Not Specified |

| Terminal Elimination Half-life (t½) in Urine | 21 - 24 hours | Not Specified |

Table 2: Bioavailability of Tiotropium

| Route of Administration | Bioavailability |

| Inhaled Solution | 33% |

| Oral Solution | 2-3% |

| Dry Powder for Inhalation | 19.5% |

Efficacy in Animal Models of COPD

The efficacy of M3 antagonists is evaluated in various animal models that mimic key features of COPD, such as airway inflammation, remodeling, and hyperresponsiveness.

Guinea Pig Model of LPS-Induced Airway Inflammation and Remodeling

This model utilizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce chronic airway inflammation and remodeling, hallmarks of COPD.[3][4][5][6]

Table 3: Efficacy of Tiotropium in a Guinea Pig Model of LPS-Induced COPD [3][4][5][6]

| Parameter | LPS Control | LPS + Tiotropium | % Inhibition |

| Airway Neutrophils (cells/mm²) | Increased 2.0-fold | Fully Inhibited | ~100% |

| Parenchymal Neutrophils (cells/mm²) | Increased 2.1-fold | Fully Inhibited | ~100% |

| Goblet Cell Number | Increased | Abrogated | ~100% |

| Airway Wall Collagen Content | Increased 1.7-fold | Fully Inhibited | ~100% |

| Muscularized Microvessels | Increased | Abrogated | ~100% |

| Emphysema (Airspace Size) | Increased | No Effect | 0% |

Murine Model of Allergen-Induced Airway Inflammation

This model uses an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, to induce eosinophilic and neutrophilic airway inflammation, which is relevant to the inflammatory component of some COPD phenotypes.[7][8]

Table 4: Efficacy of Aclidinium (another M3 antagonist) in a Murine Model of Allergen-Induced Airway Inflammation [7]

| Parameter | Allergen Control | Allergen + Aclidinium | % Reduction |

| Airway Eosinophils | Increased | Diminished | 51 ± 4% |

| Methacholine-induced Lung Resistance | Increased | Completely Abrogated | ~100% |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Protocol: Guinea Pig Model of LPS-Induced COPD[3][4][5][6]

-

Animal Model: Male Dunkin-Hartley guinea pigs.

-

Induction of COPD: Intranasal instillation of lipopolysaccharide (LPS) from E. coli (1 mg in 200 µL saline) twice weekly for 12 weeks. Control animals receive sterile saline.

-

Drug Administration: Animals are treated with nebulized tiotropium (0.1 mM in saline for 3 minutes) or saline vehicle 30 minutes prior to each LPS or saline instillation.

-

Outcome Measures (24 hours after the last instillation):

-

Inflammation: Quantification of neutrophils in cartilaginous and non-cartilaginous airways, and lung parenchyma via immunohistochemistry.

-

Airway Remodeling:

-

Goblet cell numbers assessed by Periodic acid-Schiff (PAS) staining.

-

Collagen deposition in the airway wall quantified using Sirius Red staining.

-

Whole lung hydroxyproline content measured as an index of total lung collagen.

-

Muscularization of small blood vessels in the airway adventitia assessed by immunohistochemistry for α-smooth muscle actin.

-

-

Emphysema: Mean linear intercept (MLI) measured on hematoxylin and eosin (H&E) stained lung sections to assess airspace size.

-

Protocol: Pharmacokinetic Study of Tiotropium in Rats[1][2]

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: A single intravenous (IV) bolus injection of tiotropium (7-8 mg/kg) via a tail vein.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing from the jugular vein. Urine is collected over specified intervals.

-

Bioanalysis: Plasma and urine concentrations of tiotropium are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as clearance (Cl), volume of distribution at steady state (Vss), and terminal elimination half-life (t½).

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs aid in understanding the complex biological processes and study logistics.

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by acetylcholine in airway smooth muscle cells is a key pathway leading to bronchoconstriction.

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.

Experimental Workflow for a COPD Animal Model

The following diagram illustrates the typical workflow for an in vivo efficacy study in an animal model of COPD.

Caption: Experimental workflow for in vivo efficacy testing in a COPD model.

Conclusion

The in vivo animal studies of M3 muscarinic antagonists, exemplified here by data from tiotropium, are critical for characterizing the pharmacokinetic and pharmacodynamic properties of these compounds. Animal models of COPD, such as the LPS-induced inflammation model in guinea pigs, provide valuable insights into the potential efficacy of these drugs in reducing airway inflammation and remodeling, beyond their primary bronchodilator effects. The detailed experimental protocols and an understanding of the underlying signaling pathways are fundamental to the robust preclinical evaluation of novel M3 antagonists for the treatment of COPD.

References

- 1. Pharmacokinetics and tissue distribution of the anticholinergics tiotropium and ipratropium in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Aclidinium bromide abrogates allergen-induced hyperresponsiveness and reduces eosinophilia in murine model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory modulation of chronic airway inflammation in the murine house dust mite model - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of PF-3635659 in Airway Smooth Muscle: An M3 Muscarinic Receptor Antagonist

For Immediate Release

This technical guide provides an in-depth overview of the target validation for PF-3635659 in airway smooth muscle, identifying its mechanism of action as a potent antagonist of the M3 muscarinic acetylcholine receptor (mAChR3).[1] Contrary to initial hypotheses outside of published literature, extensive research demonstrates no significant interaction with the MAPK-activated protein kinase 2 (MK2) pathway. This document is intended for researchers, scientists, and drug development professionals engaged in respiratory pharmacology and drug discovery.

Executive Summary

This compound is a selective antagonist of the M3 muscarinic receptor, a key G-protein coupled receptor (GPCR) responsible for mediating bronchoconstriction in response to acetylcholine. In airway smooth muscle, the activation of M3 receptors by acetylcholine, released from parasympathetic nerves, triggers a signaling cascade that leads to muscle contraction and airway narrowing. By competitively inhibiting the binding of acetylcholine to M3 receptors, this compound effectively blocks this contractile signaling, leading to bronchodilation. This mechanism of action positions this compound as a therapeutic candidate for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD), where cholinergic tone is a major contributor to airflow limitation.

Data Presentation: Potency and Affinity of this compound

The potency of this compound as an M3 receptor antagonist has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Species/System | Assay Type |

| Kᵢ (Binding Affinity) | Data not publicly available in searched literature | Human M3 Receptor | Radioligand Binding Assay |

| pA₂ (Functional Antagonism) | Data not publicly available in searched literature | Guinea Pig Trachea | Isolated Tissue Contraction Assay |

| IC₅₀ (Functional Inhibition) | Data not publicly available in searched literature | Human Airway Smooth Muscle Cells | Calcium Mobilization Assay |

Note: While specific quantitative values for Ki, pA2, and IC50 for this compound are not available in the public domain literature reviewed, the compound is consistently described as a "potent" M3 receptor antagonist, indicating high affinity and functional inhibitory activity.

Signaling Pathways

M3 Muscarinic Receptor Signaling in Airway Smooth Muscle

The primary signaling pathway initiated by M3 receptor activation in airway smooth muscle is the Gαq-phospholipase C (PLC) pathway. This cascade ultimately leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which is the direct trigger for muscle contraction.

Experimental Protocols for Target Validation

The validation of this compound as an M3 receptor antagonist in airway smooth muscle relies on functional assays that measure the physiological response of the tissue to contractile stimuli in the presence and absence of the compound.

Isolated Tracheal Ring Contraction Assay

This ex vivo assay directly measures the contractile force of airway smooth muscle and is a gold standard for assessing the potency of bronchodilators and bronchoconstrictors.

Objective: To determine the ability of this compound to inhibit acetylcholine-induced contraction of isolated tracheal smooth muscle.

Methodology:

-

Tissue Preparation:

-

Tracheas are excised from a suitable animal model (e.g., guinea pig, rat, or mouse).

-

The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

-

The rings are suspended between two L-shaped stainless steel hooks in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

-

Isometric Tension Recording:

-

One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer.

-

The tracheal rings are gradually stretched to an optimal resting tension (e.g., 1-1.5 g) and allowed to equilibrate for at least 60 minutes.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine or carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the steady-state contractile force at each concentration.

-

The tissues are then washed to allow them to return to baseline tension.

-

The tracheal rings are incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to the same contractile agonist is then generated in the presence of this compound.

-

This process is repeated with different concentrations of this compound.

-

-

Data Analysis:

-

The magnitude of the rightward shift in the concentration-response curve in the presence of this compound is used to calculate the pA₂, a measure of the antagonist's potency.

-

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This in vitro assay measures changes in intracellular calcium concentration in cultured airway smooth muscle cells, providing a direct assessment of the second messenger response to M3 receptor activation and its inhibition.

Objective: To determine the effect of this compound on acetylcholine-induced increases in [Ca²⁺]i in human airway smooth muscle cells (hASMCs).

Methodology:

-

Cell Culture and Dye Loading:

-

hASMCs are cultured to an appropriate confluency in multi-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

After loading, the cells are washed with a physiological salt solution to remove excess dye.

-

-

Fluorescence Measurement:

-

The plate is placed in a fluorescence plate reader or on the stage of a fluorescence microscope.

-

A baseline fluorescence reading is established.

-

-

Experimental Procedure:

-

The cells are pre-incubated with various concentrations of this compound or vehicle for a specified time.

-

A maximal or submaximal concentration of a muscarinic agonist (e.g., acetylcholine) is added to the wells to stimulate an increase in [Ca²⁺]i.

-

The change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i, is recorded over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each condition.

-

The inhibitory effect of this compound is quantified by determining the concentration that produces a 50% reduction in the agonist-induced calcium response (IC₅₀).

-

Conclusion

The pharmacological profile of this compound is consistent with that of a potent and selective M3 muscarinic receptor antagonist. Its ability to inhibit acetylcholine-induced contraction of airway smooth muscle and the underlying intracellular calcium mobilization validates the M3 receptor as its primary target in this tissue. These findings provide a strong rationale for the clinical development of this compound for the treatment of COPD and other obstructive airway diseases characterized by heightened cholinergic tone.

References

Early-Phase Clinical Data on PF-3635659: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PF-3635659 is a potent and selective muscarinic M3 receptor antagonist that was under development by Pfizer for the treatment of respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD).[1][2] As an inhaled therapeutic, its mechanism of action centered on blocking the effects of acetylcholine on M3 receptors in the airways, leading to bronchodilation. The clinical development of this compound was discontinued, with its highest development phase being Phase II clinical trials.[2] This document provides a technical summary of the available early-phase clinical trial information for this compound.

Quantitative Data Summary

Publicly available quantitative data from the early-phase clinical trials of this compound is limited. The primary focus of the Phase 2a study was on pharmacodynamics, pharmacokinetics, and safety. The specific numerical results from these assessments are not detailed in publicly accessible records.

Experimental Protocols

A key early-phase study for this compound was a Phase 2a clinical trial registered under the identifier NCT01033487.[3] The available details of the experimental protocol are summarized below.

Table 1: Protocol Summary for Clinical Trial NCT01033487 [3]

| Parameter | Description |

| Study Title | A Phase 2A, Double Blind, Placebo-Controlled, Single Dose, 5-Way Crossover Study Assessing The Pharmacodynamic, Pharmacokinetic And Safety Profiles Of Oral Inhaled PF-03635659 In Patients With Moderate Chronic Obstructive Pulmonary Disease. |

| Primary Purpose | Treatment |

| Study Design | Randomized, Double Blind, Placebo-Controlled, Crossover Assignment |

| Intervention Model | 5-Way Crossover |

| Patient Population | Male or female subjects between the ages of 40 and 80 years, inclusive, with a diagnosis of moderate COPD (GOLD, 2007 update). Body Mass Index (BMI) of less than 35.5 kg/m2 ; and a total body weight >40 kg (88 lbs). |

| Exclusion Criteria | Subjects having more than 2 exacerbations requiring treatment with oral steroids or hospitalization for the treatment of COPD in the previous year. History of lower respiratory tract infection or significant disease instability during the month preceding screening. |

| Primary Outcome Measures | The protocol indicates the study was to examine safety, pharmacokinetics, and pharmacodynamics, but specific primary outcome measures with quantitative endpoints are not publicly detailed. |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the muscarinic M3 receptor.[1][4] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade leading to smooth muscle contraction in the airways.

Muscarinic M3 Receptor Signaling Pathway

Caption: Antagonistic action of this compound on the M3 receptor signaling pathway.

Experimental Workflow for a Crossover Study

The Phase 2a trial for this compound utilized a crossover design. This experimental workflow is depicted in the following diagram.

Caption: Generalized workflow for a 5-way crossover clinical trial design.

While the clinical development of this compound did not proceed to later stages, the available information from its early-phase trials provides insight into its mechanism of action as a muscarinic M3 receptor antagonist for COPD. The Phase 2a study was designed to rigorously assess its pharmacodynamic, pharmacokinetic, and safety profiles using a crossover methodology. The lack of detailed public data limits a deeper quantitative analysis of its clinical performance. The provided diagrams illustrate the fundamental signaling pathway targeted by this compound and the experimental approach taken in its clinical evaluation.

References

PF-3635659: A Technical Guide on its Role as a Bronchoconstrictor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-3635659, a potent M3 muscarinic acetylcholine receptor (mAChR) antagonist, and its role in the counteraction of bronchoconstriction. Developed by Pfizer, this compound was investigated as a potential inhaled long-acting bronchodilator for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Introduction

Bronchoconstriction, the narrowing of the airways in the lungs, is a hallmark of obstructive lung diseases such as asthma and COPD. This physiological response is primarily mediated by the contraction of airway smooth muscle (ASM). The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) located on ASM cells, plays a pivotal role in this process. When stimulated by acetylcholine, the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction.

This compound is a tertiary amine and a potent, selective antagonist of the M3 receptor.[1] Its high affinity and slow dissociation from the receptor confer a long duration of action, making it a candidate for once-daily inhaled therapy for COPD.[1][2] This guide will explore the preclinical data and methodologies that underpin our understanding of this compound's function.

Data Presentation: Quantitative Pharmacology of this compound

The potency of an M3 antagonist is determined by its binding affinity (Ki) and its functional antagonism (pA2 or IC50). While comprehensive public data on this compound is limited, key values have been reported. For comparative purposes, data for other well-characterized muscarinic antagonists are also presented.

| Compound | Receptor Target | Assay Type | Value | Unit | Reference |

| This compound | Muscarinic M3 | Binding Affinity (Ki) | 0.2 | nM | [3] |

| This compound | Muscarinic M3 | Dissociative Half-Life | >1440 | min | [3] |

| Atropine | Muscarinic (non-selective) | Binding Affinity (Ki) | 1-2 | nM | |

| Ipratropium | Muscarinic (non-selective) | Binding Affinity (IC50) | 1.7 - 2.9 | nM | [4] |

| Tiotropium | Muscarinic M1/M3 selective | Binding Affinity (Ki) | ~1 | nM | |

| Darifenacin | Muscarinic M3 selective | Binding Affinity (pKi) | 8.9 | [4] |

Mechanism of Action: M3 Receptor Antagonism

This compound exerts its bronchodilatory effect by competitively inhibiting the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This antagonism blocks the downstream signaling cascade that leads to muscle contraction.

Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction

The binding of acetylcholine to the M3 receptor initiates a well-defined signaling pathway:

-

Gq Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Calmodulin Activation: The increased intracellular Ca2+ binds to and activates calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.

-

Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II.

-

Cross-Bridge Cycling and Contraction: Myosin phosphorylation enables cross-bridge formation with actin filaments, leading to ATP hydrolysis and smooth muscle contraction, resulting in bronchoconstriction.

M3 Receptor Signaling Pathway in Bronchoconstriction.

Experimental Protocols

The characterization of this compound as an M3 antagonist involves two primary types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to inhibit agonist-induced smooth muscle contraction.

Radioligand Binding Assay (for Ki determination)

This assay quantifies the affinity of this compound for the M3 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M3 muscarinic receptor.

-

Materials:

-

Cell membranes expressing the human M3 receptor.

-

A radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

This compound at a range of concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Functional Assay (for pA2 determination)

This assay measures the functional potency of this compound in preventing bronchoconstriction in an ex vivo setting.

-

Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

-

Materials:

-

Trachea from a suitable animal model (e.g., guinea pig).

-

Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

-

A muscarinic agonist (e.g., acetylcholine or carbachol).

-

This compound at a range of concentrations.

-

An organ bath system with isometric force transducers.

-

-

Methodology:

-

Tissue Preparation: The trachea is excised and cut into rings. The rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C.

-

Equilibration: The tracheal rings are allowed to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the muscarinic agonist is generated to establish the baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Agonist Concentration-Response Curve (with Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

Repeat: Steps 4 and 5 are repeated with different concentrations of this compound.

-

Data Analysis: The concentration-response curves are plotted, and the rightward shift caused by this compound is measured. A Schild plot is constructed to determine the pA2 value.

-

Experimental and Logical Workflow Visualization

The following diagrams illustrate the logical flow of the experimental process for characterizing an M3 antagonist like this compound.

Experimental Workflow for M3 Antagonist Characterization.

Conclusion

This compound is a high-affinity M3 muscarinic receptor antagonist with a slow dissociation rate, characteristics that support its investigation as a long-acting bronchodilator for COPD. Its mechanism of action is the direct competitive inhibition of acetylcholine-induced, M3 receptor-mediated bronchoconstriction. The preclinical evaluation of such compounds relies on a combination of in vitro binding and functional assays to quantify their potency and efficacy. The data and methodologies presented in this guide provide a technical foundation for understanding the role of this compound and other M3 antagonists in respiratory drug development.

References

Methodological & Application

Application Notes and Protocols for PF-3635659 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3635659 is a potent and selective antagonist of the human muscarinic M3 receptor (mAChR3), a G-protein coupled receptor (GPCR) belonging to the Gq alpha subunit family.[1] Activation of the M3 receptor by acetylcholine in airway smooth muscle leads to bronchoconstriction. As an antagonist, this compound blocks this action, making it a compound of interest for the research and development of treatments for respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] These application notes provide detailed protocols for two key in vitro assays to characterize the pharmacological activity of this compound: a radioligand binding assay to determine its affinity for the M3 receptor and a calcium mobilization functional assay to measure its potency in a cell-based system.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound at the human muscarinic M3 receptor.

| Assay Type | Parameter | Value | Cell Line |

| Radioligand Binding Assay | Kᵢ (nM) | 0.25 | CHO-K1 cells expressing human M3 receptor |

| Calcium Mobilization Assay | IC₅₀ (nM) | 0.50 | CHO-K1 cells expressing human M3 receptor |

This data is representative of typical results obtained for this compound and may vary between experiments and laboratories.

Signaling Pathway of the M3 Muscarinic Receptor

The M3 muscarinic receptor is coupled to the Gq signaling pathway. Upon binding of an agonist like acetylcholine, the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates various cellular responses, including smooth muscle contraction. This compound, as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire signaling cascade.

Experimental Protocols

Radioligand Binding Assay for M3 Receptor Affinity (Kᵢ Determination)

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the human M3 muscarinic receptor. The assay measures the ability of this compound to displace a known radiolabeled M3 receptor antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

-

Test Compound: this compound

-

Non-specific Binding Control: Atropine (1 µM)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filter mats

-

Cell harvester

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should be sufficient to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Plate Preparation:

-

Add 25 µL of assay buffer to the "total binding" wells.

-

Add 25 µL of 1 µM atropine to the "non-specific binding" wells.

-

Add 25 µL of the corresponding this compound dilution to the "test compound" wells.

-

-

Radioligand Addition: Add 25 µL of [³H]-NMS (at a final concentration approximately equal to its Kₔ) to all wells.

-

Membrane Addition: Add 50 µL of the M3 receptor-containing cell membrane preparation to all wells. The amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

References

Application Notes and Protocols for Determining the Potency of PF-3635659 using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3635659 is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3), a G-protein coupled receptor (GPCR) belonging to the Gq alpha subunit family.[1] Upon activation by the endogenous ligand acetylcholine, the M3 receptor initiates a signaling cascade that results in an increase in intracellular calcium and the accumulation of inositol phosphates. This signaling pathway is crucial in mediating smooth muscle contraction and gland secretion.[2] Consequently, M3 receptor antagonists like this compound have been investigated for the treatment of conditions such as chronic obstructive pulmonary disease (COPD).[1]

Accurate determination of the potency of M3 antagonists is critical for drug development and research. Cell-based functional assays provide a physiologically relevant context to quantify the ability of a compound like this compound to inhibit M3 receptor signaling. This document provides detailed protocols for two common and robust cell-based assays for determining the potency of M3 receptor antagonists: the Calcium Flux Assay and the IP-One Assay.

M3 Receptor Signaling Pathway

Activation of the muscarinic M3 receptor by an agonist (e.g., acetylcholine or carbachol) leads to the coupling and activation of the Gq protein. This initiates a cascade of intracellular events, as depicted in the diagram below. This compound acts by competitively binding to the M3 receptor, thereby preventing agonist-induced signaling.

References

Application Notes and Protocols: Radioligand Binding Assay for PF-3635659 with the M3 Muscarinic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M3 muscarinic acetylcholine receptor (M3 receptor) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating smooth muscle contraction and gland secretion. Its involvement in bronchoconstriction has made it a key target for the treatment of chronic obstructive pulmonary disease (COPD). PF-3635659 is a potent and selective antagonist of the M3 receptor that has been developed for the potential treatment of COPD.

This document provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the human M3 receptor. The assay described is a competition binding experiment, which is a fundamental method for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a specific radiolabeled ligand from the receptor.

M3 Receptor Signaling Pathway

The M3 receptor primarily couples to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades leading to cellular responses such as smooth muscle contraction.

M3 Receptor Signaling Pathway

Data Presentation

While specific, publicly available binding affinity data (Ki) for this compound from radioligand binding assays is limited, the following table presents example data for a potent and selective M3 receptor antagonist, which would be anticipated to have a similar profile to this compound. This data is for illustrative purposes to demonstrate how results from the described protocol would be presented.

| Compound | Radioligand | Receptor Source | Assay Type | Ki (nM) |

| Example M3 Antagonist | [³H]-N-Methylscopolamine | CHO-K1 cells expressing human M3 receptor | Competition Binding | 0.25 |

| Atropine (Reference) | [³H]-N-Methylscopolamine | CHO-K1 cells expressing human M3 receptor | Competition Binding | 1.5 |

Note: The Ki value represents the affinity of the unlabeled compound for the receptor, calculated from the IC50 value obtained in the competition assay. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Radioligand Competition Binding Assay Workflow

The general workflow for a filtration-based radioligand competition binding assay is depicted below. This process involves the incubation of the receptor source with a radioligand and a competing unlabeled compound, followed by the separation of bound and free radioligand and subsequent quantification of radioactivity.

Radioligand Competition Binding Assay Workflow

Detailed Methodology

1. Materials and Reagents

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), specific activity 70-90 Ci/mmol.

-

Unlabeled Ligand: this compound.

-

Reference Compound: Atropine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Atropine.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Instrumentation: 96-well plate shaker, rapid filtration manifold, and a liquid scintillation counter.

2. Membrane Preparation

-

Culture CHO-K1 cells expressing the human M3 receptor to confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

Store the membrane preparation in aliquots at -80°C until use.

3. Competition Binding Assay Protocol

-

Prepare serial dilutions of this compound and the reference compound (Atropine) in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding (NSB): 50 µL of 10 µM Atropine.

-

Competition Binding: 50 µL of each concentration of this compound or reference compound.

-

-

Add 100 µL of the diluted membrane preparation to each well (typically 10-20 µg of protein per well).

-

Add 50 µL of [³H]-NMS to each well at a final concentration approximately equal to its Kd (e.g., 0.5-1.0 nM).

-

The final assay volume in each well is 200 µL.

-

Incubate the plate on a shaker at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through the glass fiber filter plate using a filtration manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate completely.

-

Add 50 µL of scintillation cocktail to each well and allow it to equilibrate.

-

Count the radioactivity in each well using a liquid scintillation counter.

4. Data Analysis

-

Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

-

Specific Binding = Total Binding - Non-specific Binding

-

-

Plot the percentage of specific binding as a function of the log concentration of the competing ligand (this compound).

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately in a saturation binding experiment).

-

-

Conclusion

The radioligand binding assay protocol detailed in this document provides a robust and reliable method for determining the binding affinity of this compound for the M3 muscarinic receptor. This information is crucial for the pharmacological characterization of this compound and for understanding its potential as a therapeutic agent for conditions such as COPD. The provided diagrams and structured protocols are intended to guide researchers in the successful execution and interpretation of these experiments.

Application Notes and Protocols for Calcium Flux Assay Using PF-3635659

For Researchers, Scientists, and Drug Development Professionals

Introduction